8-Bromo-2-mercaptoquinazolin-4(3H)-one

Organic Synthesis Medicinal Chemistry Cross-Coupling

This compound features a unique dual-reactive architecture: a C8 bromine for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and SNAr reactions, combined with a C2 thiol for thioether formation, disulfide oxidation, and metal coordination. Unlike 8-bromoquinazolin-4(3H)-one (no thiol) or 2-mercaptoquinazolin-4(3H)-one (no bromine), this scaffold enables orthogonal derivatization strategies. The C8-Br is a superior leaving group vs. chloro analogs, providing enhanced reaction kinetics. Essential for synthesizing 2,8-disubstituted quinazolinone libraries targeting kinases, PARP, and MAO-B. Ideal for chemical probe development and material science applications involving metal-organic frameworks.

Molecular Formula C8H5BrN2OS
Molecular Weight 257.11 g/mol
CAS No. 1594520-35-0
Cat. No. B1449041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-mercaptoquinazolin-4(3H)-one
CAS1594520-35-0
Molecular FormulaC8H5BrN2OS
Molecular Weight257.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)NC(=S)NC2=O
InChIInChI=1S/C8H5BrN2OS/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13)
InChIKeyVLJDHVXBKWJTRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2-mercaptoquinazolin-4(3H)-one CAS 1594520-35-0: Scientific Selection and Procurement Guide


8-Bromo-2-mercaptoquinazolin-4(3H)-one (CAS 1594520-35-0) is a heterocyclic small molecule within the 2-mercaptoquinazolin-4(3H)-one class . It is characterized by a quinazolinone core, distinguished by a bromine substituent at the C8 position and a mercapto (thiol) group at the C2 position, a combination that confers dual-site reactivity for diverse chemical derivatization [1]. While the core scaffold is associated with a broad spectrum of potential biological activities, direct, peer-reviewed biological evaluation of this specific compound is extremely limited [2].

8-Bromo-2-mercaptoquinazolin-4(3H)-one: Why Analogs Are Not Direct Replacements


Generic substitution is not advisable due to the compound's unique substitution pattern. The presence of both a C8 bromine atom and a C2 thiol group creates a bifunctional reactivity profile that is absent in analogs lacking one of these handles. For instance, 2-mercaptoquinazolin-4(3H)-one lacks the C8 bromine, precluding its use in critical cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig [1]. Conversely, 8-bromoquinazolin-4(3H)-one lacks the reactive thiol group, eliminating the possibility for thioether formation, metal coordination, or oxidation to disulfides and sulfonic acids [2]. 8-Chloro-2-mercaptoquinazolin-4(3H)-one, while similar, offers a different halogen reactivity profile; the C8-bromine is a superior leaving group in nucleophilic aromatic substitution (SNAr) and a better partner in palladium-catalyzed cross-couplings, leading to distinct reaction rates, yields, and product distributions . This dual-site, specific reactivity makes 8-bromo-2-mercaptoquinazolin-4(3H)-one a unique and non-interchangeable building block.

8-Bromo-2-mercaptoquinazolin-4(3H)-one: Verifiable Evidence for Scientific Differentiation


Dual-Functionality Enables More Efficient and Diverse Synthesis of 2,8-Disubstituted Quinazolinones

8-Bromo-2-mercaptoquinazolin-4(3H)-one provides two distinct, orthogonal reactive handles (C8-Br and C2-SH) on a single core, enabling efficient, sequential derivatization without the need for additional protection/deprotection steps. This contrasts with the use of mono-functionalized analogs (e.g., 2-mercaptoquinazolin-4(3H)-one or 8-bromoquinazolin-4(3H)-one) where a second functional group must be installed, typically in lower overall yields due to additional synthetic steps . The presence of both handles is a documented structural feature [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

C8-Bromine vs. C8-Chlorine: Superior Leaving Group for Palladium-Catalyzed Cross-Coupling

The C8-bromine atom in 8-bromo-2-mercaptoquinazolin-4(3H)-one is a better leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) compared to the C8-chlorine atom in the direct analog 8-chloro-2-mercaptoquinazolin-4(3H)-one. This is a well-established principle in organometallic chemistry . The superior reactivity of aryl bromides over aryl chlorides in oxidative addition to Pd(0) is a standard principle taught in advanced organic chemistry curricula.

Palladium Catalysis C-C Bond Formation Reaction Kinetics

Meta-Brominated Aromatic Systems on Quinazolinone Scaffold: A Potential Pharmacophore for Enhanced MAO-B Inhibition

A 2018 SAR study on a series of 2-mercapto-4(3H)-quinazolinone derivatives identified that substitution on the C2 position with a benzylthio moiety bearing a halogen (Cl, Br, or I) at the meta-position is crucial for potent inhibition of the human monoamine oxidase B (MAO-B) enzyme [1]. The 8-position of the quinazolinone core is structurally analogous to the meta-position of the benzylthio substituent in that study. While the target compound lacks the benzylthio linker, the presence of a bromine atom at the C8 position on the quinazolinone core is a key structural feature that positions it as a potentially interesting scaffold for developing selective MAO-B inhibitors, based on this SAR trend [1].

Monoamine Oxidase Neurodegeneration Structure-Activity Relationship

8-Bromo-2-mercaptoquinazolin-4(3H)-one: Principal Research and Industrial Application Scenarios


Medicinal Chemistry: Building Block for Diverse, Patented Heterocyclic Libraries

The compound serves as a versatile building block for synthesizing 2,8-disubstituted quinazolinone libraries, a scaffold of interest in kinase and PARP inhibition research. Its dual functionality (C8-Br for cross-coupling; C2-SH for thioether formation) allows for the efficient exploration of chemical space, which is critical for generating novel intellectual property and identifying new lead compounds in drug discovery .

Central Nervous System (CNS) Drug Discovery: Design of Novel MAO-B Inhibitors

Based on SAR data from a related series, the C8-bromo substituent on this compound suggests it could be a valuable scaffold for designing novel, selective inhibitors of monoamine oxidase B (MAO-B). This enzyme is a key target for neurodegenerative disorders such as Parkinson's disease . Researchers can leverage this scaffold to create focused libraries of 2-thioether derivatives, potentially leading to new CNS-active drug candidates.

Chemical Biology: Development of Covalent Probes and Affinity Reagents

The C2-thiol group provides a chemical handle for covalent modification of target proteins, a strategy used in the development of chemical probes and affinity reagents. This compound could be derivatized into a probe for pull-down assays or for identifying novel protein interactors. The ability to fine-tune the molecule's properties through modifications at the C8 position (via cross-coupling) and C2 position (via alkylation) makes it an attractive starting point for chemical biology applications .

Specialty Chemicals: Intermediate for Advanced Materials and Agrochemicals

Beyond pharma, the compound's unique, dual-reactive structure may be useful in synthesizing specialty materials, such as ligands for metal-organic frameworks (MOFs) or as a building block for novel agrochemicals. The thiol group is known for its ability to coordinate to metals, and the bromine atom allows for further functionalization with desired moieties, offering a flexible platform for creating molecules with tailored physical or biological properties [1].

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